2,3,4,5,6,7-Hexahydro-1H-inden-5-ol
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Overview
Description
2,3,4,5,6,7-Hexahydro-1H-inden-5-ol is an organic compound with the molecular formula C9H14O. It is a derivative of indene, characterized by a hexahydro structure, meaning it has six additional hydrogen atoms compared to indene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol typically involves the hydrogenation of indene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved efficiency. The use of high-pressure hydrogenation reactors with catalysts like Pd/C or nickel-based catalysts is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst at elevated temperatures and pressures.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The hydroxyl group (-OH) in the compound can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindan: Similar structure but with fewer hydrogen atoms.
Indan: The parent compound without additional hydrogenation.
Cyclohexanol: A simpler cyclic alcohol with a similar hydroxyl group
Uniqueness
2,3,4,5,6,7-Hexahydro-1H-inden-5-ol is unique due to its specific hexahydro structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-inden-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHEZBFMHGDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)CC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776987 |
Source
|
Record name | 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14661-60-0 |
Source
|
Record name | 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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